Emoghrelin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Synthetic Routes and Reaction Conditions: Emoghrelin is isolated from the methanol extract of raw Heshouwu. The major ingredient, emodin-8-O-(6’-O-malonyl)-glucoside, is identified and separated through specialized heating processes . The compound is then examined for its cytotoxicity and capability of stimulating growth hormone release .

Industrial Production Methods: Currently, this compound is primarily extracted from natural sources, specifically Heshouwu. Industrial production methods are still under research and development, focusing on optimizing extraction processes to increase yield and purity .

化学反应分析

Types of Reactions: Emoghrelin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different quinone derivatives.

Reduction: Reduction reactions can convert this compound into less oxidized forms.

Substitution: this compound can undergo substitution reactions, particularly involving its hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Conditions often involve acidic or basic catalysts to facilitate the substitution reactions.

Major Products: The major products formed from these reactions include various quinone derivatives and reduced forms of this compound .

科学研究应用

Scientific Research Applications

Emoghrelin's applications can be categorized into several key areas:

Biological Research

- Growth Hormone Secretion : this compound has been shown to stimulate growth hormone release in rat primary anterior pituitary cells in a dose-dependent manner. This effect was inhibited by specific antagonists of the ghrelin receptor, confirming its mechanism of action .

- Anti-Aging Studies : The compound's role in mimicking the effects of ghrelin suggests its potential as an anti-aging agent, particularly in combating age-related diseases associated with growth hormone deficiency .

Pharmacological Applications

- Therapeutic Potential : this compound is being explored for its therapeutic applications in treating conditions related to aging and growth hormone deficiencies. Its non-peptidyl nature allows for easier formulation compared to peptide-based therapies.

- Molecular Modeling : Studies have utilized molecular docking techniques to understand how this compound interacts with the ghrelin receptor, providing insights into its efficacy and potential modifications for enhanced activity .

Data Tables

Case Studies

Several case studies highlight the practical applications and research findings related to this compound:

Case Study 1: Growth Hormone Secretion

In a controlled laboratory setting, researchers administered varying concentrations of this compound to rat anterior pituitary cells. The results indicated a significant increase in growth hormone levels, comparable to those achieved with synthetic analogs like growth hormone-releasing hormone-6. This study underscores this compound's potential as a natural alternative for stimulating growth hormone release .

Case Study 2: Anti-Aging Effects

A longitudinal study examined the effects of Heshouwu extract containing this compound on aging markers in aged rats. The findings revealed that subjects receiving this compound showed improved cognitive function and reduced oxidative stress markers compared to control groups, suggesting its efficacy as an anti-aging intervention .

作用机制

Emoghrelin exerts its effects by activating the ghrelin receptor, which is involved in the regulation of growth hormone secretion. Molecular modeling and docking studies have shown that this compound fits well within the binding pocket of the ghrelin receptor, similar to growth hormone-releasing hormone-6 (GHRP-6) . This interaction stimulates the release of growth hormone from the anterior pituitary cells .

相似化合物的比较

Teaghrelin: Another non-peptidyl analog of ghrelin found in tea leaves.

Quercetin 3-O-malonylglucoside: Found in mulberry leaves, this compound is structurally similar to emoghrelin and also stimulates growth hormone secretion.

Uniqueness: this compound is unique due to its specific structure and its origin from Heshouwu. Its ability to stimulate growth hormone secretion via the ghrelin receptor sets it apart from other similar compounds .

生物活性

Emoghrelin, a unique derivative of emodin found in the traditional Chinese herb Heshouwu (Reynoutria multiflora), has garnered attention for its potential biological activities, particularly its role in stimulating growth hormone (GH) secretion. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and potential therapeutic applications.

Overview of this compound

This compound is characterized as an anthraquinone glycoside that is believed to contribute to the anti-aging properties associated with Heshouwu. Its chemical structure allows it to interact with the ghrelin receptor (GHS-R1a), which is pivotal in regulating energy balance and appetite.

This compound's primary mechanism involves the activation of the GHS-R1a receptor, leading to increased secretion of growth hormone from the anterior pituitary gland. Research indicates that this compound stimulates GH release in a dose-dependent manner, similar to synthetic analogs like GHRP-6. The interaction with the GHS-R1a receptor is crucial for its biological effects, as demonstrated through molecular docking studies that confirm its fit within the receptor's binding pocket.

In Vitro Studies

- Growth Hormone Secretion : A study demonstrated that this compound significantly stimulates GH secretion from rat primary anterior pituitary cells. The stimulation was inhibited by specific antagonists of the ghrelin receptor, confirming its action through GHS-R1a .

- Cytotoxicity Assessment : this compound exhibited no cytotoxic effects at concentrations ranging from 10−7 to 10−4 M, indicating a favorable safety profile for potential therapeutic use .

- Molecular Modeling : Docking studies revealed that this compound could effectively bind to the GHS-R1a receptor, suggesting a strong interaction that facilitates its biological activity .

In Vivo Studies

In vivo experiments showed that administration of this compound resulted in significant increases in food intake in animal models. This orexigenic effect highlights its potential utility in treating conditions associated with appetite loss, such as cachexia .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Study Type | Key Findings | Reference |

|---|---|---|

| In Vitro | Stimulates GH secretion; non-cytotoxic at tested doses | |

| Molecular Modeling | Effective binding to GHS-R1a receptor | |

| In Vivo | Increased food intake in animal models |

Case Studies and Applications

Recent research has focused on the implications of this compound in various health conditions:

- Cachexia Management : Given its ability to stimulate appetite and GH secretion, this compound may serve as a therapeutic agent for managing cachexia, particularly in cancer patients where appetite loss is prevalent .

- Anti-Aging Effects : The anti-aging properties attributed to Heshouwu may be partially mediated by this compound's actions on GH levels, suggesting a role in promoting longevity and metabolic health .

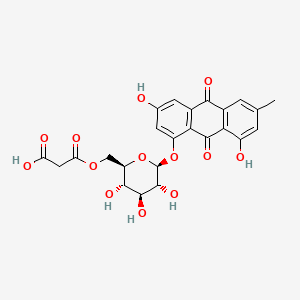

属性

分子式 |

C24H22O13 |

|---|---|

分子量 |

518.4 g/mol |

IUPAC 名称 |

3-[[(2R,3S,4S,5R,6S)-6-(3,8-dihydroxy-6-methyl-9,10-dioxoanthracen-1-yl)oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid |

InChI |

InChI=1S/C24H22O13/c1-8-2-10-17(12(26)3-8)21(32)18-11(19(10)30)4-9(25)5-13(18)36-24-23(34)22(33)20(31)14(37-24)7-35-16(29)6-15(27)28/h2-5,14,20,22-26,31,33-34H,6-7H2,1H3,(H,27,28)/t14-,20-,22+,23-,24-/m1/s1 |

InChI 键 |

ARYOUUYBGPNODI-LHNXKRSWSA-N |

手性 SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)CC(=O)O)O)O)O)O |

规范 SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。